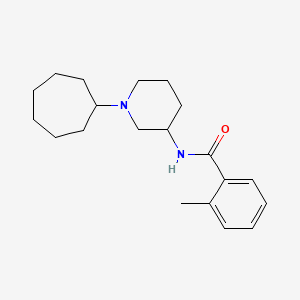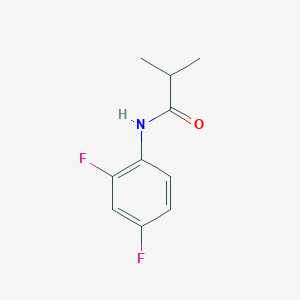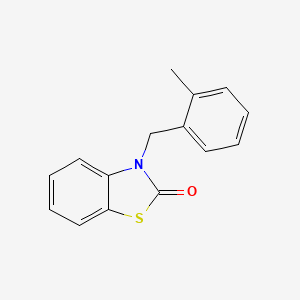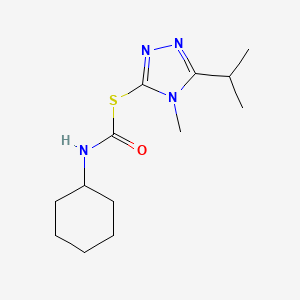
N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. In
作用机制
CPP acts as a competitive antagonist of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, binding to the receptor's ion channel and blocking the influx of calcium ions into the cell. This leads to a reduction in the excitability of the neuron and a decrease in synaptic plasticity. The N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor is involved in the formation and maintenance of long-term potentiation (LTP), which is a key mechanism underlying learning and memory. By blocking the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, CPP can disrupt the formation of LTP and impair learning and memory processes.
Biochemical and Physiological Effects:
In addition to its effects on the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, CPP has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. CPP has also been shown to have anti-inflammatory and analgesic effects, possibly through its effects on the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor and other ion channels.
实验室实验的优点和局限性
One of the main advantages of CPP is its high potency and selectivity for the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor. This makes it a useful tool for studying the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. However, one limitation of CPP is its relatively short half-life, which may limit its usefulness in certain experimental settings. Additionally, CPP is a synthetic compound and may not accurately reflect the effects of endogenous N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists.
未来方向
There are several future directions for research on CPP. One area of interest is the development of new and more potent N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists that can be used to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. Additionally, there is interest in studying the effects of CPP and other N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists on other ion channels and signaling pathways. Finally, there is ongoing research on the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists in the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of CPP involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with cycloheptylamine and piperidine to form CPP. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain a high yield of pure product.
科学研究应用
CPP has been used extensively in scientific research to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. It has been shown to be a useful tool for investigating the mechanisms underlying synaptic plasticity, learning and memory, and pain perception. CPP has also been used to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-9-6-7-13-19(16)20(23)21-17-10-8-14-22(15-17)18-11-4-2-3-5-12-18/h6-7,9,13,17-18H,2-5,8,10-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOIIFFMWSSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)

![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)


![2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6057570.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6057582.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6057595.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6057599.png)
